2,7-dichloro-6-iodoquinazolin-4(3H)-one
Description
2,7-Dichloro-6-iodoquinazolin-4(3H)-one is a halogen-rich quinazolinone derivative characterized by chlorine substituents at positions 2 and 7 and an iodine atom at position 4. Quinazolin-4(3H)-ones are nitrogen-containing heterocycles renowned for their pharmacological versatility, including antimicrobial, analgesic, and anticancer activities . The introduction of halogens such as chlorine and iodine enhances electrophilicity and bioavailability, making this compound a candidate for medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H3Cl2IN2O |
|---|---|
Molecular Weight |
340.93 g/mol |
IUPAC Name |
2,7-dichloro-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3Cl2IN2O/c9-4-2-6-3(1-5(4)11)7(14)13-8(10)12-6/h1-2H,(H,12,13,14) |
InChI Key |
GNNMKNONLRNPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)N=C(NC2=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of quinazolinones, including 2,7-dichloro-6-iodoquinazolin-4(3H)-one, exhibit significant antimicrobial properties. Studies have shown:
- Antibacterial Activity: The compound demonstrates moderate activity against Staphylococcus aureus and varying degrees of efficacy against other bacteria .
| Compound | Antibacterial Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| Related Quinazolinones | High | Escherichia coli |
Anticancer Potential
Quinazolinone derivatives are known for their anticancer properties. The mechanism of action often involves the inhibition of specific kinases or interference with DNA replication pathways. Ongoing research explores the potential of this compound as a therapeutic agent in cancer treatment .
Medicinal Chemistry Applications
The compound is being investigated for its role in developing new pharmaceuticals targeting various diseases:
- Receptor Antagonism: It has been noted that similar compounds act as antagonists for receptors involved in metabolic regulation (e.g., ghrelin receptor) and could be explored further for metabolic disorders .
- Dihydrofolate Reductase Inhibition: Some studies focus on its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis, thereby presenting opportunities in cancer therapy .
Material Science Applications
In addition to its biological applications, this compound is being explored for its utility in material science:
- Synthesis of Polysubstituted Derivatives: The compound serves as a building block for synthesizing more complex materials through metal-catalyzed cross-coupling reactions. This approach allows for the development of novel materials with tailored properties .
Case Studies and Research Findings
- Antimicrobial Evaluation:
- Cancer Therapeutics:
Comparison with Similar Compounds
Key Observations :
Challenges :
- Steric hindrance from iodine complicates further functionalization at position 6 .
- Competing reactions may occur with multiple halogens (e.g., chlorine at 2 and 7) during nucleophilic substitution .
Physicochemical Properties
Melting points, solubility, and stability are influenced by halogenation:
- 6-Iodo Derivatives: Higher melting points due to increased molecular symmetry (e.g., 2-aryl-6-iodoquinazolinones: >250°C) .
- Nitro Derivatives : Lower solubility in polar solvents compared to halogenated analogs .
- Chloro vs. Iodo : Chlorine reduces molecular weight (enhancing solubility), while iodine increases lipophilicity (improving membrane permeability) .
Preparation Methods
Stepwise Method (Based on Patent CN102321076B):
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| a) | 5-Iodo-2-aminobenzoic acid + formamide, phosphorus oxychloride (POCl3) | Cyclization and chlorination to form 6-iodoquinazolin-4(3H)-one intermediate | Formation of 6-iodoquinazolin-4-one |
| b) | Reaction with 4-chloro-6-iodoquinazoline in isopropanol under reflux | Substitution to introduce chloro groups at desired positions | Formation of this compound |
| c) | Pd-catalyzed reactions using PdCl4, tin dichloride, trifluoroacetic acid, polyvinylpyrrolidone in water at 100–150°C | Catalytic steps to facilitate halogenation and substitution | Enhanced yield and purity of product |
This method emphasizes the use of phosphorus oxychloride to promote chlorination and aromatization, critical for introducing chloro substituents at positions 2 and 7, while iodine is retained at position 6.
Aromatization and Halogenation Using POCl3 and Molecular Iodine
An alternative approach involves the synthesis of 2-aryl-6-iodoquinazolin-4(3H)-ones followed by aromatization and chlorination:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| i) | Benzaldehyde derivatives + molecular iodine in ethanol, reflux 7 h | Formation of 2-aryl-6-iodoquinazolin-4(3H)-ones | Introduction of iodine at position 6 |
| ii) | POCl3 + triethylamine, reflux 6 h | Aromatization and chlorination at positions 2 and 7 | Formation of 2,7-dichloro-6-iodoquinazoline |
This method, reported in a 2015 study, provides a clean route to the target compound by first installing iodine via electrophilic substitution and then using POCl3 to achieve chlorination and aromatization.
Classical Quinazolinone Syntheses Relevant to the Compound
Several classical methods provide foundational steps for quinazolinone synthesis:
| Method | Key Features | Relevance |
|---|---|---|
| Niementowski's Synthesis | Heating 3- or 4-substituted anthranilic acid with formamide at 125–130°C | Provides 3,4-dihydro-4-oxoquinazoline core, precursor to halogenation |
| Grimmel, Guinther, Morgan's Synthesis | Heating o-amino benzoic acids with amines and phosphorus trichloride in toluene | Enables substitution and cyclization with halogen introduction |
| From Isatoic Anhydride | Reaction with amines in refluxing ethyl orthoformate | Alternative route to dihydro-4-oxoquinazolines |
These methods underpin the initial formation of the quinazolinone ring before selective halogenation steps to obtain this compound.
Summary Table of Key Preparation Methods
Research Findings and Analysis
- The use of phosphorus oxychloride (POCl3) is critical for the chlorination and aromatization steps, converting dihydroquinazolinones into their aromatic chloro derivatives efficiently.
- Iodination at position 6 is typically achieved via electrophilic substitution using molecular iodine under reflux conditions.
- Palladium-catalyzed reactions facilitate selective functionalization and improve yields, particularly when introducing or modifying substituents at halogenated positions.
- Reaction conditions such as solvent choice (isopropanol, ethanol, DMF), temperature (room temperature to reflux), and catalysts (Pd, Cu) are optimized to balance reactivity and selectivity.
- The synthetic routes allow for structural diversity by varying substituents on the quinazoline ring, which is valuable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,7-dichloro-6-iodoquinazolin-4(3H)-one derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis of quinazolinone derivatives often involves multi-step reactions, such as cyclization of substituted anthranilic acids or condensation with heterocyclic amines. For example, KAl(SO₄)₂·12H₂O (alum) has been employed as a cost-effective, heterogeneous catalyst to improve yields in three-component reactions involving isatoic anhydride and arylhydrazines . Optimization includes adjusting solvent polarity (e.g., DMF for high-temperature reflux) and catalyst loading (5–10 mol%). Yields exceeding 80% are achievable under microwave-assisted conditions due to enhanced reaction kinetics .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign signals for iodine (deshielded aromatic protons) and chlorine substituents using DEPT and 2D correlations (HSQC, HMBC) .
- X-ray crystallography : Resolve regiochemical ambiguities by refining atomic coordinates with SHELXL. For example, a related 6-iodo-3-phenylquinazolinone showed a dihedral angle of 88.81° between the quinazolinone and phenyl rings, confirming steric effects .
- PXRD : Verify phase purity by matching experimental patterns with simulated data from single-crystal structures .
Advanced Research Questions
Q. What computational and experimental strategies are recommended for resolving contradictions in structure-activity relationships (SARs) of halogenated quinazolinones?
- Methodological Answer :
- Docking studies : Compare binding affinities of 6-iodo vs. 6-chloro analogs to biological targets (e.g., EGFR kinase). For instance, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with iodine substituents showed 5.3-fold higher caspase-3 activation in PC-3 cells than chloro analogs .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., iodine’s polarizability) to anticonvulsant or antitumor activity. In one study, 6-iodo derivatives exhibited IC₅₀ values of 0.099 µM against EGFRWT, outperforming chloro analogs .
- Crystallographic refinement : Use SHELXTL to resolve steric clashes in co-crystal structures, which may explain discrepancies in SARs .
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives while minimizing off-target effects?
- Methodological Answer :
- In vitro assays : Prioritize cell lines with target overexpression (e.g., A-549 for EGFR inhibition). Test compounds at 1–100 µM doses, using MTT assays for cytotoxicity .
- Selectivity profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target interactions. For example, methaqualone analogs with iodine substituents showed >100-fold selectivity for EGFR over VEGFR .
- Dose-response validation : Calculate IC₅₀ values in triplicate, using positive controls (e.g., gefitinib for EGFR) and statistical validation (p<0.05, ANOVA) .
Q. What crystallographic software and refinement protocols are optimal for determining the absolute configuration of iodinated quinazolinones?
- Methodological Answer :
- Software selection : Use SHELX suite (SHELXD for phase solution, SHELXL for refinement). The Flack parameter in SHELXL can refine chirality, as demonstrated for 6-iodo-3-phenylquinazolinone (Flack parameter = −0.03(3)) .
- Data collection : High-resolution (<1.0 Å) synchrotron data is ideal. For the title compound, anisotropic displacement parameters (Uₙₙ) for iodine (Uiso = 0.04893 Ų) ensured accurate thermal motion modeling .
- Validation : Check CIF files with PLATON/CHECKCIF to flag ADPs, R-factor gaps, or missed symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
